tert-butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate
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Overview
Description
tert-Butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a cyclohexyl group connected through a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-fluorophenylmethanol and cyclohexyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or fluorophenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the interactions of carbamates with biological macromolecules such as proteins and enzymes. Its fluorophenyl group can be used for labeling and detection purposes.
Medicine
In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its carbamate structure is similar to that of certain drugs, making it a candidate for drug development and testing.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3-fluoro-2-nitrophenyl)carbamate: Similar in structure but with a nitro group instead of a methoxy group.
tert-Butyl (2-fluorophenyl)carbamate: Similar but with the fluorophenyl group in a different position.
tert-Butyl (4-bromo-3-fluorophenyl)carbamate: Similar but with an additional bromine atom.
Uniqueness
tert-Butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate is unique due to the presence of the methoxy linkage and the specific positioning of the fluorophenyl group
Properties
Molecular Formula |
C18H26FNO3 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate |
InChI |
InChI=1S/C18H26FNO3/c1-18(2,3)23-17(21)20-15-9-4-5-10-16(15)22-12-13-7-6-8-14(19)11-13/h6-8,11,15-16H,4-5,9-10,12H2,1-3H3,(H,20,21) |
InChI Key |
BINFGLCAVFSDPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1OCC2=CC(=CC=C2)F |
Origin of Product |
United States |
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